Wilforine Wilforine 26-Deoxywilfordine is a natural product found in Tripterygium wilfordii and Tripterygium hypoglaucum with data available.
Brand Name: Vulcanchem
CAS No.: 11088-09-8
VCID: VC21336772
InChI: InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1
SMILES: CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Molecular Formula: C43H49NO18
Molecular Weight: 867.8 g/mol

Wilforine

CAS No.: 11088-09-8

Cat. No.: VC21336772

Molecular Formula: C43H49NO18

Molecular Weight: 867.8 g/mol

* For research use only. Not for human or veterinary use.

Wilforine - 11088-09-8

Specification

CAS No. 11088-09-8
Molecular Formula C43H49NO18
Molecular Weight 867.8 g/mol
IUPAC Name [(1R,3S,15R,18R,19S,20S,21S,22R,23S,24S,25S,26R)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate
Standard InChI InChI=1S/C43H49NO18/c1-21-16-17-29-28(15-12-18-44-29)39(52)55-19-40(7)30-31(56-23(3)46)35(58-25(5)48)42(20-54-22(2)45)36(59-26(6)49)32(60-38(51)27-13-10-9-11-14-27)34(61-37(21)50)41(8,53)43(42,62-40)33(30)57-24(4)47/h9-15,18,21,30-36,53H,16-17,19-20H2,1-8H3/t21-,30+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1
Standard InChI Key ZOCKGJZEUVPPPI-NCHBRQRASA-N
Isomeric SMILES C[C@@H]1CCC2=C(C=CC=N2)C(=O)OC[C@@]3([C@H]4[C@@H]([C@@H]([C@]5([C@@H]([C@@H]([C@H]([C@@]([C@@]5([C@H]4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
SMILES CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C
Canonical SMILES CC1CCC2=C(C=CC=N2)C(=O)OCC3(C4C(C(C5(C(C(C(C(C5(C4OC(=O)C)O3)(C)O)OC1=O)OC(=O)C6=CC=CC=C6)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)C

Introduction

Chemical Identification and Properties of Wilforine

Basic Chemical Information

Wilforine is a sesquiterpene pyridine alkaloid with the CAS number 11088-09-8. Its molecular formula is C43H49NO18 with a molecular weight of 867.85 g/mol . The compound features a complex structure that contributes significantly to its biological activities and interactions with various physiological targets .

Structural Characteristics

The chemical structure of Wilforine is characterized by multiple functional groups including acetoxy and benzoyloxy moieties. Its canonical SMILES notation is CC(OCC(C1OC(C)=O)(C(C(OC(C2=CC=CC=C2)=O)C3OC(C4C)=O)OC(C)=O)C(OC(C)(COC(C5=CC=CN=C5CC4)=O)C6C1OC(C)=O)(C3(O)C)C6OC(C)=O)=O . The compound has several synonyms, including 8,11-Epoxy-9,12-ethano-11,15-methano-5H,11H- dioxacyclooctadecino[4,3-b]pyridine-5,17(18H)-dione derivative .

Physical and Chemical Properties

Wilforine demonstrates specific solubility characteristics important for laboratory applications. It shows excellent solubility in DMSO at 50 mg/mL (57.61 mM) . For storage purposes, it is recommended to keep the compound at -20°C, where it maintains stability for approximately one month; at -80°C, it remains stable for up to six months .

Natural Sources and Extraction

Botanical Origin

Wilforine is primarily derived from Tripterygium wilfordii Hook. f. (TwHF), a plant known for its medicinal properties . This plant has been traditionally used in various treatment regimens, particularly for inflammatory conditions. Some sources also associate Wilforine with Wilfordia ebracteata, another plant species with medicinal applications .

Extraction Methods

The extraction of Wilforine can be optimized through various cultivation techniques. Research has explored the establishment of Tripterygium wilfordii Hook. f. hairy root culture and the optimization of culture conditions specifically for the production of bioactive compounds including Wilforine . Advanced bioreactor systems, including modified bubble column bioreactors, have been employed to enhance secondary metabolite production, including Wilforine, from Tripterygium wilfordii Hook. f. adventitious root fragment liquid cultures .

Biological Activities and Pharmacological Effects

Anti-inflammatory Properties

Wilforine demonstrates significant anti-inflammatory properties, making it valuable in the treatment of various inflammatory conditions . These effects are mediated through multiple pathways, including the modulation of inflammatory cytokines and cellular signaling mechanisms .

Applications in Rheumatoid Arthritis Treatment

Recent research has established Wilforine's efficacy in treating rheumatoid arthritis (RA). Studies on collagen-induced arthritis (CIA) rats have shown that Wilforine effectively alleviates arthritis symptoms . This therapeutic effect occurs through the inhibition of fibroblast-like synovial cells (FLS) activation, which plays a crucial role in RA pathogenesis .

Mechanism of Action

Wnt11/β-catenin Signaling Pathway

A significant breakthrough in understanding Wilforine's mechanism of action came with the discovery of its interaction with the Wnt11/β-catenin signaling pathway. Research has demonstrated that Wilforine inhibits the activation of this pathway, specifically by decreasing the expression of Wnt11, β-catenin, CCND1, GSK-3β, and c-Myc . This inhibition is reversible through the overexpression of Wnt11, indicating that Wnt11 serves as a direct target for Wilforine .

Effects on Inflammatory Mediators

Wilforine significantly reduces the levels of pro-inflammatory cytokines, including IL-6, IL-1β, and TNF-α in peripheral blood . This action contributes substantially to its anti-inflammatory effects and therapeutic potential in inflammatory conditions like rheumatoid arthritis.

Cellular Targets

At the cellular level, Wilforine inhibits the expression of matrix metalloproteinase 3 (MMP3) and fibronectin, both of which are implicated in the pathogenesis of rheumatoid arthritis . Additionally, the compound demonstrates a significant inhibitory effect on fibroblast-like synoviocyte proliferation, a key cellular process in RA development .

Laboratory Applications and Protocols

Concentration1 mg5 mg10 mg
1 mM1.1523 mL5.7614 mL11.5227 mL
5 mM0.2305 mL1.1523 mL2.3045 mL
10 mM0.1152 mL0.5761 mL1.1523 mL

When preparing solutions, it is recommended to select the appropriate solvent according to the compound's solubility characteristics. To prevent degradation from repeated freezing and thawing, solutions should be stored in separate packages .

Analytical Methods

Analytical detection of Wilforine can be performed using liquid chromatography techniques. Multiple reaction monitoring (MRM) has been employed for the determination of Wilforine in various matrices, including honey samples . The MRM transitions used for Wilforine detection include 868.30>178.10 (CE: -60.0) and 868.30>206.10 (CE: -43) .

Research Methodologies

Research on Wilforine's effects employs various methodologies, including enzyme-linked immunosorbent assay (ELISA), cell counting kit-8 (CCK-8), real-time quantitative polymerase chain reaction (RT-qPCR), Western blot, and immunofluorescence techniques . These methods enable comprehensive assessment of the compound's effects on cellular processes, gene expression, and protein levels.

Current Research and Future Perspectives

Recent Studies

The most recent research on Wilforine has focused on elucidating its mechanism of action in treating rheumatoid arthritis. A significant study published in December 2023 demonstrated that Wilforine improves RA by inhibiting the Wnt11/β-catenin signaling pathway . This research provides valuable insights into the molecular mechanisms underlying Wilforine's therapeutic effects and contributes to its potential clinical applications.

Research Gaps

Despite recent advances, several aspects of Wilforine research remain unexplored. These include comprehensive toxicity profiles, potential drug interactions, and long-term efficacy studies. Additionally, research on alternative extraction methods and synthetic pathways could enhance the compound's availability for research and therapeutic applications.

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